6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-Chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known as C3M2MTP, is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of pyrimidine, and has been studied extensively for its biological and pharmacological properties. C3M2MTP has been used in a variety of research applications, including the study of enzyme inhibition, DNA damage, and the modulation of cell cycle progression.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Pyrimidine derivatives, including those synthesized from 6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, have been extensively studied for their anti-inflammatory effects. These compounds inhibit the expression and activity of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The synthesis of pyrimidines has evolved, with numerous methods described in recent developments, offering a pathway for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Pharmacological Potential
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for the development of new biologically active compounds. These substances have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structure-activity relationship (SAR) of pyrimidine structures of active drugs and other compounds that are candidates for new drug development suggests avenues for designing compounds with desired types of pharmacological activity (Chiriapkin, 2022).
Catalytic Applications and Novel Syntheses
The research into pyrimidines has also explored the use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, highlighting the versatility and applicability of these compounds in medicinal and pharmaceutical industries. The development of novel synthesis routes using diversified catalysts opens up possibilities for creating lead molecules with enhanced activities and properties (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents, emphasizing their role in neurological disorder treatment. The SAR study-based approach has highlighted the pharmacological advancements of pyrimidine moiety as therapeutics, pointing towards their effectiveness in addressing neurological disorders with minimal adverse effects (Das et al., 2021).
properties
IUPAC Name |
6-chloro-3-methyl-2-methylsulfanylpyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWGAJTXSJEBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320176 | |
Record name | 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
89466-43-3 | |
Record name | 6-Chloro-3-methyl-2-(methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 355516 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089466433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89466-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.